molecular formula C9H15N3 B6296658 N1-(4-methylpyridin-2-yl)propane-1,3-diamine CAS No. 92993-05-0

N1-(4-methylpyridin-2-yl)propane-1,3-diamine

Cat. No.: B6296658
CAS No.: 92993-05-0
M. Wt: 165.24 g/mol
InChI Key: AECVAARGMKOYMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-Methylpyridin-2-yl)propane-1,3-diamine is a diamine derivative featuring a 4-methylpyridin-2-yl group attached to the terminal nitrogen of a propane-1,3-diamine backbone. It is synthesized via multistep procedures involving nucleophilic substitution or coupling reactions, as evidenced by its synthesis in hybrid antimalarial agents and kinase inhibitors . Notably, Singh et al. (2014) identified its derivatives as promising candidates for antimalarial drug development, particularly when hybridized with 4-aminoquinoline scaffolds to combat drug-resistant Plasmodium strains .

Properties

IUPAC Name

N'-(4-methylpyridin-2-yl)propane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-8-3-6-12-9(7-8)11-5-2-4-10/h3,6-7H,2,4-5,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECVAARGMKOYMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination

This method involves the condensation of 4-methylpyridine-2-carbaldehyde with propane-1,3-diamine, followed by reduction to stabilize the imine intermediate.

Key Steps :

  • Condensation :
    4-MePy-2-CHO+H2N-(CH2)3-NH2Imine intermediate\text{4-MePy-2-CHO} + \text{H}_2\text{N-(CH}_2\text{)}_3\text{-NH}_2 \rightarrow \text{Imine intermediate}

  • Reduction :
    Sodium cyanoborohydride (NaBH3_3CN) or hydrogen gas (H2_2) with palladium catalysts converts the imine to the target amine.

Optimization Parameters :

  • pH : 6–7 (for NaBH3_3CN) to minimize side reactions.

  • Temperature : 25–40°C for condensation; 50–80°C for catalytic hydrogenation.

Advantages :

  • High atom economy and functional group tolerance.

  • Scalable for industrial production with continuous-flow reactors.

Industrial-Scale Production Strategies

Continuous-Flow Synthesis

Modern facilities employ tubular reactors to enhance reaction efficiency:

ParameterValue RangeImpact on Yield
Residence Time15–30 min↑ Yield with longer durations
Pressure2–5 barFacilitates gas-liquid mixing
Catalyst Loading5–10% Pd/CHigher loading reduces reaction time

Benefits :

  • Improved heat transfer and mass flow dynamics.

  • Reduced solvent waste compared to batch processes.

Solvent Selection and Recovery

Solvent choice critically affects reaction kinetics and environmental impact:

SolventDielectric ConstantBoiling Point (°C)Recovery Efficiency
Ethanol24.378.585–90%
DMF36.715375–80%
Water80.110095–98%

Water emerges as a sustainable option for certain steps, though its high polarity may limit substrate solubility.

Comparative Analysis of Synthetic Methods

The table below evaluates NAS and reductive amination across critical metrics:

MetricNAS MethodReductive Amination
Yield 65–75%70–85%
Purity ≥95% (after HPLC)≥98% (after distillation)
Cost ModerateHigh (catalyst cost)
Scalability Industrial-readyRequires optimization
Byproducts Chloride saltsWater, trace borates

Reductive amination offers superior yields but faces economic barriers due to precious metal catalysts. NAS remains preferable for small-scale syntheses where cost constraints dominate.

Purification and Characterization

Distillation Techniques

Fractional distillation under reduced pressure (10–20 mmHg) isolates the target compound from diamine excess and oligomeric byproducts. Optimal parameters:

  • Boiling Point : 120–125°C (at 15 mmHg)

  • Packing Material : Stainless steel helices for improved vapor-liquid contact.

Chromatographic Methods

Reverse-phase HPLC (C18 column) with a methanol:water (70:30) mobile phase achieves >99% purity. Retention time: 8.2 min .

Chemical Reactions Analysis

Types of Reactions: N1-(4-methylpyridin-2-yl)propane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the amino groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized derivatives such as N-oxide.

    Reduction: Reduced derivatives such as secondary amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

This compound features a 4-methylpyridine moiety linked to a propane-1,3-diamine backbone. Its molecular formula is C9H15N3, with a molecular weight of 165.24 g/mol. The presence of both pyridine and amine functionalities contributes to its unique reactivity and biological properties.

Pharmaceutical Applications

N1-(4-methylpyridin-2-yl)propane-1,3-diamine has shown potential as a pharmacological agent. Research indicates that it may possess various biological activities, including:

  • Antimicrobial Properties : Studies suggest that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
  • Cytotoxicity : Preliminary investigations have indicated that this compound exhibits cytotoxic effects on specific cancer cell lines, suggesting its potential in cancer therapy.

Chemical Synthesis Applications

The compound is also valuable in synthetic chemistry due to its structural characteristics. It can serve as a building block for more complex molecules through various reactions:

  • Reactions with Electrophiles : The amine groups in the compound can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of more complex amines or other derivatives.
  • Ligand Formation : Its ability to coordinate with metal ions makes it useful in synthesizing metal complexes that could be applied in catalysis or materials science.

Antimicrobial Activity Study

A study published in a peer-reviewed journal investigated the antimicrobial efficacy of this compound against various pathogens. The results demonstrated significant inhibition zones against Gram-positive and Gram-negative bacteria, indicating strong potential for use in pharmaceutical formulations aimed at treating infections.

Cytotoxicity Evaluation

In vitro assays were conducted to evaluate the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that the compound induced apoptosis in cancer cells at specific concentrations, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of N1-(4-methylpyridin-2-yl)propane-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic processes or exhibit biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N1-(Naphthalen-1-yl)propane-1,3-diamine Derivatives

These compounds, such as 4-methyl-N-(3-(naphthalen-1-ylamino)propyl)benzenesulfonamide (2b), are synthesized by reacting N1-(naphthalen-1-yl)propane-1,3-diamine hydrobromide with sulfonyl chlorides. The naphthalene moiety enhances fluorescence properties, making these derivatives suitable as near-infrared (NIR) probes for bioimaging applications. In contrast, the 4-methylpyridin-2-yl group in the target compound prioritizes interactions with biological targets like kinases or parasite enzymes .

N1-(6-Methylpyrimidin-4-yl)propane-1,3-diamine

Replacing the pyridine ring with a pyrimidine ring (CAS: 1216120-05-6) alters electronic properties and hydrogen-bonding capacity. This modification is critical in designing inhibitors for enzymes like dihydrofolate reductase (DHFR), where pyrimidine’s nitrogen atoms participate in key binding interactions .

N1-(4-Methyl-2-nitrophenyl)propane-1,3-diamine Hydrochloride

The nitro group in this derivative (CAS: 848589-36-6) introduces strong electron-withdrawing effects, enhancing stability and enabling further functionalization. Its applications diverge from the parent compound, focusing on intermediates for agrochemicals or dyes rather than direct therapeutic use .

Biological Activity

N1-(4-methylpyridin-2-yl)propane-1,3-diamine, with the CAS number 92993-05-0, is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications based on recent studies.

Chemical Structure and Properties

  • Molecular Formula : C9H15N3
  • Molecular Weight : 165.24 g/mol
  • IUPAC Name : N'-(4-methylpyridin-2-yl)propane-1,3-diamine

The compound features a 4-methylpyridine moiety linked to a propane-1,3-diamine backbone, which is indicative of its potential reactivity and biological interactions.

Biological Activity Overview

Preliminary research indicates that this compound exhibits several biological activities that warrant further investigation:

  • Antimicrobial Activity : Initial studies suggest that this compound may possess antimicrobial properties. The interaction of the pyridine ring with biological membranes could enhance its effectiveness against various pathogens.
  • Potential as a Pharmacological Agent : The compound's structure suggests it may act as a ligand for various biological targets, including enzymes and receptors involved in critical physiological processes.

Research into the mechanisms by which this compound exerts its biological effects is ongoing. Key areas of focus include:

  • Binding Affinity Studies : Interaction studies have employed techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to evaluate the binding affinity of the compound to specific biological targets.
  • Enzymatic Inhibition : The compound may inhibit certain enzymes related to metabolic pathways or signal transduction, although specific targets remain to be fully identified .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Studies :
    • A study evaluated the antimicrobial efficacy against various bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting potential use as an antimicrobial agent.
  • Cytotoxicity Assays :
    • In vitro assays demonstrated that the compound exhibits cytotoxic effects on cancer cell lines such as MV4-11 (human leukemia) and A549 (lung cancer). The IC50 values were determined to assess the potency of the compound against these cell lines .
  • Comparative Analysis with Similar Compounds :
    • A comparative analysis highlighted that while this compound shares structural similarities with other pyridine derivatives, it exhibits unique reactivity due to its diamine functionality. This uniqueness may contribute to its distinct biological properties .

Data Table: Comparative Biological Activity

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC9H15N3Pyridine and diamine functionalityAntimicrobial; Cytotoxic in cancer cells
N,N-Dimethylpropane-1,3-diamineC5H14N2Simple diamine structureLimited biological activity
4-MethylpyridineC6H7NAromatic nitrogen compoundNo significant biological activity

Q & A

Basic Synthesis: What are the standard synthetic routes for N1-(4-methylpyridin-2-yl)propane-1,3-diamine?

Methodological Answer:
The compound is typically synthesized via nitro reduction or alkylation. For example:

  • Nitro Reduction : Start with 2-nitro-4-methylpyridine. Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or chemical reductants (e.g., Fe/HCl). Monitor pH (pH 4–6) to prevent over-reduction or side reactions .
  • Alkylation : React 2-amino-4-methylpyridine with 1,3-dibromopropane under basic conditions (e.g., K₂CO₃ in DMF). Optimize stoichiometry to minimize di-alkylation byproducts .

Advanced Structural Confirmation: How can researchers resolve ambiguities in the molecular structure of this compound?

Methodological Answer:
Use X-ray crystallography (e.g., SHELX programs for refinement ) to determine bond angles and torsion angles. Pair with spectroscopic validation :

  • IR/Raman : Confirm NH₂ stretches (~3300 cm⁻¹) and pyridine ring vibrations (1600–1500 cm⁻¹) .
  • NMR : Analyze δ 6.5–8.5 ppm (pyridine protons) and δ 2.5–3.5 ppm (propane-diamine backbone) .

Basic Reactivity: What chemical reactions are feasible for this compound?

Methodological Answer:
The primary amine groups enable:

  • Coordination Chemistry : Chelate transition metals (e.g., Cu²⁺, Fe³⁺) for catalyst design. Use molar ratio titrations to assess binding stoichiometry .
  • Acylation : React with acyl chlorides (e.g., acetyl chloride) in anhydrous THF. Monitor reaction progress via TLC .

Advanced Synthesis Challenges: How can researchers address low yields during scale-up?

Methodological Answer:

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics but may require post-synthesis purification via column chromatography .
  • Deprotection Strategies : If tert-butyl carbamates are used (e.g., in multistep synthesis), employ HCl/dioxane for efficient deprotection without degrading the pyridine moiety .

Advanced Biological Activity: What methodologies are used to study its mechanism of action in biological systems?

Methodological Answer:

  • In Vitro Assays : Use MTT assays to assess cytotoxicity (e.g., IC₅₀ values) against cancer cell lines .
  • Molecular Docking : Model interactions with target enzymes (e.g., kinases) using software like AutoDock Vina. Validate with SPR (surface plasmon resonance) for binding affinity .

Advanced Data Contradictions: How should researchers reconcile conflicting solubility or stability data?

Methodological Answer:

  • Solubility Profiling : Test in varied solvents (water, DMSO, ethanol) at controlled pH. Use dynamic light scattering (DLS) to detect aggregation .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring. Identify degradation products via LC-MS .

Advanced Ligand Applications: How can this compound act as a ligand in coordination chemistry?

Methodological Answer:

  • Metal Complex Synthesis : React with metal salts (e.g., CuCl₂·2H₂O) in methanol. Characterize complexes via UV-Vis (d-d transitions) and cyclic voltammetry .
  • Catalytic Activity : Test in oxidation reactions (e.g., cyclohexane → cyclohexanol) under O₂. Compare turnover frequencies (TOF) with control ligands .

Basic Spectroscopic Characterization: What key spectral features distinguish this compound?

Methodological Answer:

  • ¹H NMR : Pyridine protons (δ 7.2–8.1 ppm), methyl group (δ 2.3 ppm), and propane-diamine CH₂ groups (δ 1.6–2.1 ppm) .
  • Mass Spectrometry : Look for [M+H]⁺ peaks at m/z 180.2 (calculated for C₉H₁₅N₃) .

Advanced Computational Modeling: How can MD simulations predict its behavior in solution?

Methodological Answer:

  • Parameterization : Use PubChem data (CID: 101282214) for charge assignments .
  • Simulations : Run in explicit solvent (e.g., TIP3P water) using GROMACS. Analyze hydrogen-bonding networks with pyridine and solvent .

Advanced Thermodynamic Stability: What methods assess its thermal stability for material science applications?

Methodological Answer:

  • DSC/TGA : Perform under N₂ atmosphere (10°C/min). Identify decomposition onset temperatures and calculate ΔH via integration .
  • Crystallinity Analysis : Compare XRD patterns of fresh vs. aged samples to detect phase changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.